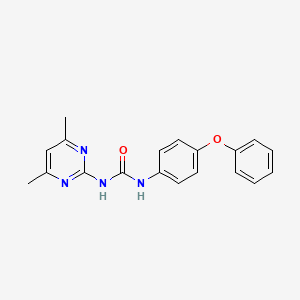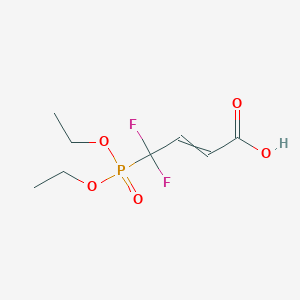
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is a complex organometallic compound This compound features both trimethylsilyl and trimethylstannyl groups attached to a pyridine-2,6-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine typically involves the reaction of pyridine-2,6-diamine with trimethylsilyl chloride and trimethylstannyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic groups. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may require a catalyst such as a base (e.g., triethylamine) to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl and trimethylstannyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the tin atoms.
Coordination Chemistry: The pyridine-2,6-diamine core can coordinate with metal ions, forming complexes that may have unique properties.
Common Reagents and Conditions
Substitution: Reagents such as halides (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials or as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which N2,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~6~-Bis(trimethylsilyl)pyridine-2,6-diamine: Lacks the trimethylstannyl groups, potentially altering its reactivity and applications.
N~2~,N~6~-Bis(trimethylstannyl)pyridine-2,6-diamine: Lacks the trimethylsilyl groups, which may affect its stability and coordination properties.
Uniqueness
N~2~,N~6~-Bis(trimethylsilyl)-N~2~,N~6~-bis(trimethylstannyl)pyridine-2,6-diamine is unique due to the presence of both trimethylsilyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
185255-29-2 |
|---|---|
Fórmula molecular |
C17H39N3Si2Sn2 |
Peso molecular |
579.1 g/mol |
Nombre IUPAC |
2-N,6-N-bis(trimethylsilyl)-2-N,6-N-bis(trimethylstannyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H21N3Si2.6CH3.2Sn/c1-15(2,3)13-10-8-7-9-11(12-10)14-16(4,5)6;;;;;;;;/h7-9H,1-6H3;6*1H3;;/q-2;;;;;;;2*+1 |
Clave InChI |
MXRVKJORLPTFAE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C1=NC(=CC=C1)N([Si](C)(C)C)[Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


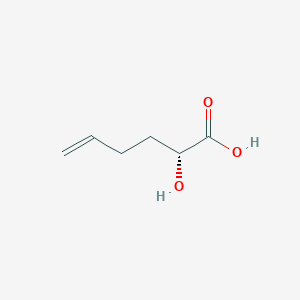

![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
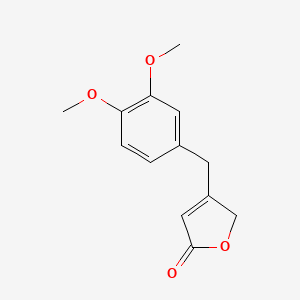
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
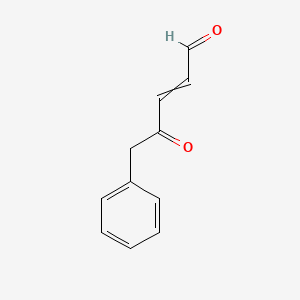
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
![1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane](/img/structure/B12576368.png)
